3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated pyrazole with the appropriate amide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H20BrN5O |
---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C14H20BrN5O/c1-4-19-8-12(10(2)17-19)7-16-14(21)5-6-20-9-13(15)11(3)18-20/h8-9H,4-7H2,1-3H3,(H,16,21) |
InChI Key |
DPOVHSFHTXQFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)CCN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
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